5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has gained attention for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide has been found to have several biochemical and physiological effects. It has been found to decrease the production of prostaglandins, which are known to cause pain and inflammation. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. These effects make it a potential candidate for the treatment of pain, inflammation, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide in lab experiments include its relatively simple synthesis method and its potential applications in scientific research. Additionally, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, the limitations of using this compound in lab experiments include the limited understanding of its mechanism of action and the potential for side effects.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide in scientific research. One potential direction is the development of new drugs that are based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of pain, inflammation, and cancer. Finally, there is a need for further research to determine the potential side effects of this compound and to develop strategies to minimize them.
Conclusion
In conclusion, 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide is a synthetic compound that has potential applications in scientific research. Its relatively simple synthesis method and potential anti-inflammatory, analgesic, and antitumor properties make it a potential candidate for the treatment of pain, inflammation, and cancer. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide involves a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The second step involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 1-(2-methylbenzyl)-1H-pyrazole-3-carboxamide to form 5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have potential antitumor activity, making it a potential candidate for cancer treatment.
Eigenschaften
Produktname |
5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide |
---|---|
Molekularformel |
C19H18ClN3O2 |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-14(13)12-23-10-9-18(22-23)21-19(24)16-11-15(20)7-8-17(16)25-2/h3-11H,12H2,1-2H3,(H,21,22,24) |
InChI-Schlüssel |
UFMJCJDAHWZQAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Kanonische SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.